molecular formula C14H20N4 B7872690 2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile

2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile

Cat. No.: B7872690
M. Wt: 244.34 g/mol
InChI Key: WXZZVBRTBANQHD-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a piperazine ring substituted with an isopropyl group and a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile typically involves the reaction of 6-methylnicotinonitrile with 4-isopropylpiperazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted piperazine or nicotinonitrile derivatives.

Scientific Research Applications

2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)-6-methylnicotinonitrile
  • 2-(4-Ethylpiperazin-1-yl)-6-methylnicotinonitrile
  • 2-(4-Propylpiperazin-1-yl)-6-methylnicotinonitrile

Uniqueness

2-(4-Isopropylpiperazin-1-yl)-6-methylnicotinonitrile stands out due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

6-methyl-2-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4/c1-11(2)17-6-8-18(9-7-17)14-13(10-15)5-4-12(3)16-14/h4-5,11H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZZVBRTBANQHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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